molecular formula C20H24N4O2 B5355411 1-methyl-1'-[4-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one

1-methyl-1'-[4-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one

Cat. No.: B5355411
M. Wt: 352.4 g/mol
InChI Key: VXTQNBMJIDXUEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-1'-[4-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is a spirocyclic indoline-piperidine that has been synthesized through a multistep process. The compound has shown promising results in various research applications, including as a potential drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 1-methyl-1'-[4-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including topoisomerase IIα and protein kinase C. The compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-methyl-1'-[4-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one in lab experiments is its potential as a drug candidate for various diseases. The compound has shown promising results in vitro and in animal models, which may translate to potential therapeutic benefits for humans. However, one of the limitations of using this compound is its complex synthesis process, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for research on 1-methyl-1'-[4-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one. One potential direction is to further investigate the compound's mechanism of action and identify specific targets for its activity. Another direction is to explore the compound's potential as a drug candidate for other diseases, such as autoimmune disorders and infectious diseases. Additionally, further research is needed to optimize the synthesis process of the compound to increase its accessibility for researchers.

Synthesis Methods

The synthesis of 1-methyl-1'-[4-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one involves a multistep process. The first step involves the reaction between 2-(1H-pyrrol-1-yl)acetamide and 4-chlorobutanoyl chloride in the presence of triethylamine. The resulting product is then reacted with 1H-pyrazole-1-carboxylic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The final step involves the reaction between the intermediate product and spiro[indoline-3,3'-piperidine]-2,2',5,5'-tetraone in the presence of triethylamine.

Scientific Research Applications

1-methyl-1'-[4-(1H-pyrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one has shown promising results in various research applications. One of the potential applications is as a drug candidate for various diseases, including cancer and neurodegenerative diseases. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Properties

IUPAC Name

1-methyl-1'-(4-pyrazol-1-ylbutanoyl)spiro[indole-3,3'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-22-17-8-3-2-7-16(17)20(19(22)26)10-5-12-23(15-20)18(25)9-4-13-24-14-6-11-21-24/h2-3,6-8,11,14H,4-5,9-10,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTQNBMJIDXUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)CCCN(C3)C(=O)CCCN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.